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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
The MAX (MYC-associated factor X) protein is a fundamental component of the basic helix-

loop-helix leucine zipper (bHLHZ) family of transcription factors.[1] It plays a pivotal role in

transcriptional regulation by forming heterodimers with other members of the bHLHZ family,

most notably MYC, MAD, and MXI1.[1] The balance between these heterodimers is crucial for

controlling cell proliferation, differentiation, and apoptosis.[2][3][4] Specifically, MYC/MAX

heterodimers are known to activate transcription and promote cell cycle progression, while

MAD/MAX heterodimers act as transcriptional repressors.[3][5] Given its central role in these

cellular processes, the study of MAX protein expression and subcellular localization is critical

for understanding both normal cell biology and oncogenesis. The MAX8 monoclonal antibody

provides a specific and sensitive tool for the detection of endogenous MAX protein by

immunofluorescence, enabling researchers to visualize its nuclear localization and expression

levels within single cells.
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Attribute Specification

Antibody Name MAX8

Target MAX (MYC-associated factor X)

Host Species Mouse

Clonality Monoclonal

Isotype IgG2b

Immunogen Recombinant full-length human MAX protein

Purification Protein A/G affinity chromatography

Formulation
Liquid in PBS with 0.02% sodium azide and

50% glycerol

Storage
Store at -20°C. Avoid repeated freeze-thaw

cycles.

Applications
Immunofluorescence (IF), Western Blot (WB),

Immunohistochemistry (IHC)

Data Presentation: Performance in Immunofluorescence
The MAX8 antibody has been validated in-house for immunofluorescence applications across

multiple cell lines. Optimal staining is achieved with a working concentration range of 2.5-10

µg/mL. The following table summarizes the recommended starting concentrations and

observed localization patterns.
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Cell Line

Recommended
Starting
Concentration
(µg/mL)

Fixation/Permeabili
zation

Expected
Subcellular
Localization

HeLa 5.0
4% PFA / 0.1% Triton

X-100

Strong, diffuse nuclear

staining

A549 7.5
4% PFA / 0.1% Triton

X-100

Moderate, diffuse

nuclear staining

MCF-7 5.0
4% PFA / 0.1% Triton

X-100

Strong, diffuse nuclear

staining

NIH/3T3 7.5
4% PFA / 0.1% Triton

X-100

Moderate, diffuse

nuclear staining

Detailed Protocol for Immunofluorescence Staining
of Cultured Cells
This protocol provides a step-by-step guide for the immunofluorescent staining of MAX protein

in adherent cultured cells using the MAX8 monoclonal antibody.

I. Required Reagents and Materials
MAX8 Monoclonal Antibody

Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488, 594, or

647)

Phosphate-Buffered Saline (PBS): pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized

commercial solution.

Permeabilization Buffer: 0.1% Triton X-100 in PBS
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Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) and 1% Bovine Serum Albumin (BSA) in PBS

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342

Antifade Mounting Medium

Glass coverslips (18 mm) and 6-well plates

Microscope slides

Forceps

Humidified chamber

II. Experimental Protocol
A. Cell Seeding and Preparation

Place sterile 18 mm glass coverslips into the wells of a 6-well plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of

staining.

Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

(Optional) Treat cells with experimental compounds as required.

B. Fixation

Carefully aspirate the culture medium from the wells.

Gently wash the cells twice with 2 mL of PBS.

Add 1 mL of 4% PFA to each well, ensuring the coverslips are fully submerged.

Incubate for 15 minutes at room temperature.

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
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C. Permeabilization

Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.

Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to

access intracellular targets like the nuclear MAX protein.

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes

each.

D. Blocking

Add 1 mL of Blocking Buffer to each well.

Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific

antibody binding.

E. Primary Antibody Incubation

Dilute the MAX8 antibody to the desired concentration (e.g., 5 µg/mL) in Blocking Buffer.

Aspirate the blocking solution from the wells.

Add 200-300 µL of the diluted MAX8 antibody solution to each coverslip.

Incubate overnight at 4°C in a humidified chamber.

F. Secondary Antibody Incubation

The next day, aspirate the primary antibody solution and wash the coverslips three times with

PBS for 5 minutes each.

Dilute the fluorophore-conjugated anti-mouse secondary antibody in Blocking Buffer

according to the manufacturer's recommendations.

Add 200-300 µL of the diluted secondary antibody solution to each coverslip.

Incubate for 1 hour at room temperature, protected from light.
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G. Nuclear Counterstaining

Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5

minutes each, protected from light.

Add 1 mL of PBS containing DAPI (e.g., 1 µg/mL) or Hoechst stain to each well.

Incubate for 5 minutes at room temperature, protected from light.

Aspirate the counterstain solution and wash the coverslips twice with PBS.

H. Mounting and Imaging

Using fine-tipped forceps, carefully remove the coverslips from the wells.

Briefly dip the coverslips in distilled water to remove salt crystals.

Wick away excess water from the edge of the coverslip with a kimwipe.

Place a small drop of antifade mounting medium onto a clean microscope slide.

Gently lower the coverslip, cell-side down, onto the drop of mounting medium.

Seal the edges of the coverslip with clear nail polish to prevent drying.

Allow the mounting medium to cure, and visualize the staining using a fluorescence or

confocal microscope.

Visualizations
Signaling Pathway
The MAX protein is a central node in a transcriptional network that controls cell fate. It forms

heterodimers with MYC to activate gene expression or with MAD to repress transcription. This

dynamic interplay regulates key cellular processes.
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Caption: The MYC/MAX/MAD signaling network regulating gene transcription.

Experimental Workflow
The following diagram outlines the key steps of the immunofluorescence protocol for staining

with the MAX8 antibody.
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Caption: Workflow for immunofluorescence staining using the MAX8 antibody.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15599402?utm_src=pdf-body-img
https://www.benchchem.com/product/b15599402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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